N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of ethoxyphenyl, pyrazolyl, and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxyphenylamine with chloroacetyl chloride to form N-(4-ethoxyphenyl)chloroacetamide. This intermediate is then reacted with 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1H-pyrazol-3-yl)acetamide
- 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
- 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate
Uniqueness
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxyphenyl group, along with the pyrazole and oxadiazole rings, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-3-24-14-6-4-13(5-7-14)18-15(23)11-26-17-20-19-16(25-17)10-22-9-8-12(2)21-22/h4-9H,3,10-11H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPIVFECQWVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3C=CC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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